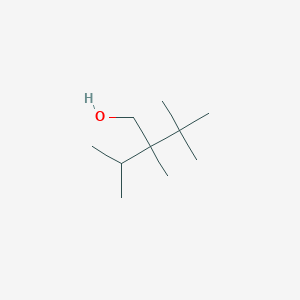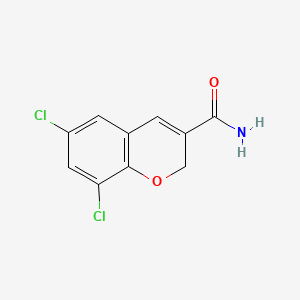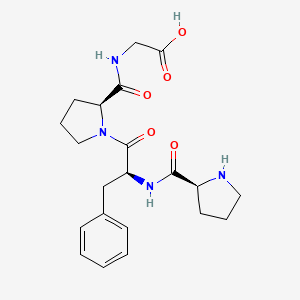
Prolyl-phenylalanyl-prolyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-phenylalanyl-prolyl-glycine is a peptide compound composed of four amino acids: proline, phenylalanine, proline, and glycine This compound is part of a larger family of peptides that play significant roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prolyl-phenylalanyl-prolyl-glycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (proline, phenylalanine, and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Prolyl-phenylalanyl-prolyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly proline and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of proline residues can lead to the formation of hydroxyproline, which can impact the peptide’s stability and function.
Wissenschaftliche Forschungsanwendungen
Prolyl-phenylalanyl-prolyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.
Wirkmechanismus
The mechanism of action of prolyl-phenylalanyl-prolyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For instance, peptides containing proline residues are known to affect collagen stability and function, which can have implications in tissue repair and regeneration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prolyl-hydroxyproline: Another peptide with proline residues, known for its role in collagen stability.
Phenylalanyl-phenylalanyl: A dipeptide with similar aromatic properties due to the presence of phenylalanine.
Prolyl-glycine: A simpler peptide that shares structural similarities with prolyl-phenylalanyl-prolyl-glycine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both proline and phenylalanine residues contributes to its stability and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
82289-41-6 |
|---|---|
Molekularformel |
C21H28N4O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H28N4O5/c26-18(27)13-23-20(29)17-9-5-11-25(17)21(30)16(12-14-6-2-1-3-7-14)24-19(28)15-8-4-10-22-15/h1-3,6-7,15-17,22H,4-5,8-13H2,(H,23,29)(H,24,28)(H,26,27)/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
SKPQXOSVPKPXML-ULQDDVLXSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


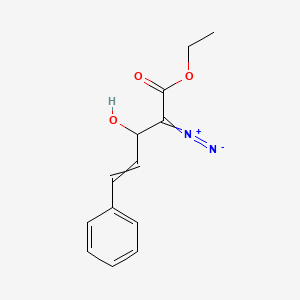
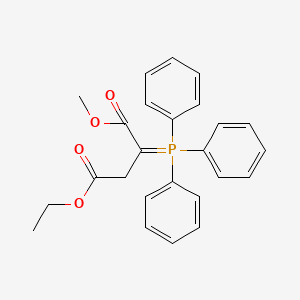
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
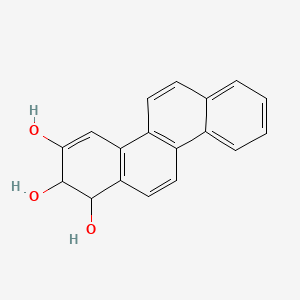
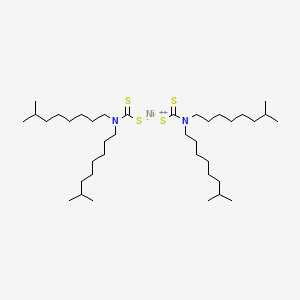

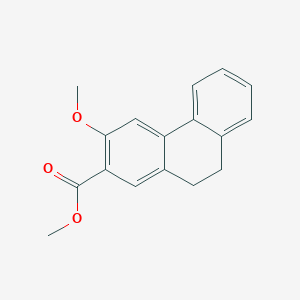
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)


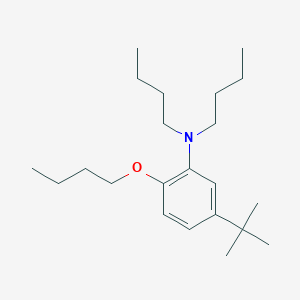
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
